molecular formula C9H9FO3 B1446910 3-Ethoxy-5-fluorobenzoic acid CAS No. 1350539-96-6

3-Ethoxy-5-fluorobenzoic acid

Cat. No.: B1446910
CAS No.: 1350539-96-6
M. Wt: 184.16 g/mol
InChI Key: SKSZCBYBNKSOFC-UHFFFAOYSA-N
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Description

3-Ethoxy-5-fluorobenzoic acid is an organic compound belonging to the class of benzoic acids. It is characterized by the presence of an ethoxy group (-OCH2CH3) at the 3rd carbon atom and a fluorine atom (-F) at the 5th carbon atom of the benzene ring, in addition to the carboxylic acid group (-COOH) at the 1st carbon atom. The molecular formula of this compound is C9H9FO3, and it has a molecular weight of 184.16 g/mol.

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the primary methods for synthesizing 3-Ethoxy-5-fluorobenzoic acid involves the Suzuki–Miyaura coupling reaction. This reaction is widely applied for forming carbon–carbon bonds and is known for its mild and functional group tolerant reaction conditions . The process typically involves the use of boronic acids or esters as reagents, which react with halogenated aromatic compounds in the presence of a palladium catalyst and a base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

3-Ethoxy-5-fluorobenzoic acid can undergo various types of chemical reactions, including:

    Substitution Reactions: The fluorine atom on the benzene ring can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions: The carboxylic acid group can be reduced to an alcohol or oxidized to form derivatives like esters or amides.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide can be used.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

    Substitution Reactions: Products include substituted benzoic acids with different functional groups replacing the fluorine atom.

    Oxidation and Reduction Reactions: Products include alcohols, esters, and amides derived from the carboxylic acid group.

Scientific Research Applications

3-Ethoxy-5-fluorobenzoic acid has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: It serves as a precursor for the synthesis of biologically active compounds that can be used in drug discovery and development.

    Medicine: Research into its derivatives has shown potential for therapeutic applications, including anti-inflammatory and anticancer properties.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 3-Ethoxy-5-fluorobenzoic acid depends on its specific application and the molecular targets involvedFor example, its derivatives may inhibit specific enzymes involved in inflammation or cancer cell proliferation .

Comparison with Similar Compounds

Similar Compounds

    3-Ethoxybenzoic acid: Similar structure but lacks the fluorine atom at the 5th position.

    5-Fluorobenzoic acid: Similar structure but lacks the ethoxy group at the 3rd position.

    3-Methoxy-5-fluorobenzoic acid: Similar structure but has a methoxy group (-OCH3) instead of an ethoxy group at the 3rd position.

Uniqueness

3-Ethoxy-5-fluorobenzoic acid is unique due to the presence of both the ethoxy group and the fluorine atom on the benzene ring. This combination of functional groups imparts distinct chemical properties, such as increased lipophilicity and reactivity, making it valuable for specific synthetic and research applications.

Properties

IUPAC Name

3-ethoxy-5-fluorobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9FO3/c1-2-13-8-4-6(9(11)12)3-7(10)5-8/h3-5H,2H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKSZCBYBNKSOFC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=CC(=C1)C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9FO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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